N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide
Description
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-methylpropanamide is a propanamide derivative featuring a sulfanyl (thioether) bridge linking a 4-bromophenyl group to a phenyl ring.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPHFNZOVKJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide typically involves the reaction of 4-bromothiophenol with 4-iodoaniline under suitable conditions to form the intermediate compound, which is then reacted with 2-methylpropanoyl chloride to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-methylpropanamide.
Reduction: Formation of N-{4-[(phenyl)sulfanyl]phenyl}-2-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against bacterial and fungal strains.
Medicine: Explored for its potential use in drug design and development due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in microbial cells, leading to antimicrobial activity. The compound’s lipophilic character may enhance its ability to penetrate cell membranes and disrupt essential cellular processes .
Comparison with Similar Compounds
Key Structural Features
The compound’s distinguishing characteristics include:
- Sulfanyl linkage : A thioether group (-S-) connecting the 4-bromophenyl and phenyl rings.
- Halogen substitution : A bromine atom at the para position of the phenyl ring.
- Propanamide backbone : A 2-methylpropanamide group at the terminal phenyl ring.
Comparative Analysis with Analogous Compounds
Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison
Critical Observations
Sulfonyl-containing analogs () are more likely to participate in hydrogen bonding, which could influence target selectivity .
Halogen Substitution :
- The 4-bromo substituent in the target compound and AZ12216052 may enhance hydrophobic interactions with protein targets compared to 4-methyl () or 2,4-dichloro () groups. Bromine’s larger atomic radius could improve binding affinity but reduce solubility .
In contrast, hydroxyacetamide derivatives () introduce additional hydrogen-bonding sites, which may enhance antiproliferative effects .
Hydroxyacetamide-triazol derivatives () show antiproliferative activity, highlighting the role of sulfanyl-linked heterocycles in oncology .
Physicochemical Considerations :
- Sulfonyl groups () improve thermal stability but may reduce bioavailability due to higher polarity.
Biological Activity
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a sulfenamide functional group that contributes to its lipophilicity, enhancing its ability to penetrate cell membranes. Its molecular formula is C12H14BrNOS, and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.
Antimicrobial Testing Results
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 8 µg/mL |
| Escherichia coli (Gram-negative) | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound possesses a broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets within microbial cells, disrupting essential cellular processes. Its lipophilic nature likely facilitates membrane penetration, leading to cell lysis or inhibition of vital functions .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7).
Anticancer Screening Results
| Cell Line | IC50 (µM) | Assay Method |
|---|---|---|
| MCF7 (Breast cancer) | 15 | Sulforhodamine B (SRB) assay |
| A549 (Lung cancer) | 20 | MTT assay |
The data indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Applications
Several studies have explored the synthesis and biological significance of this compound. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their antimicrobial and anticancer activities using standardized assays. The results highlighted the potential of these derivatives in drug development .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict how this compound interacts with target receptors involved in microbial resistance and cancer proliferation pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the sulfanyl-linked biphenyl intermediate via nucleophilic aromatic substitution (SNAr) between 4-bromothiophenol and 4-iodophenylacetamide under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .
- Step 2 : Introduce the 2-methylpropanamide group through amide coupling using EDCI/HOBt or DCC as activating agents .
- Purity Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol. Validate purity using HPLC (≥98%) and ¹H/¹³C NMR .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in aromatic regions .
- FTIR : Confirm amide C=O (1650–1680 cm⁻¹) and sulfanyl C–S (600–700 cm⁻¹) stretches .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Assessment :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
- Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with enzyme targets (e.g., MMPs)?
- Approach :
- Perform molecular docking (AutoDock Vina) using crystal structures of MMP-10 (PDB: 2XUC) to identify binding poses .
- Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- Compare with experimental IC₅₀ values from fluorogenic substrate assays .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous bromophenyl amides?
- Resolution :
- Conduct a meta-analysis of literature data (e.g., IC₅₀ discrepancies in kinase inhibition) to identify confounding variables (e.g., assay conditions, cell lines) .
- Validate hypotheses via dose-response studies under standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. How do electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?
- Analysis :
- Use Hammett parameters (σₚ = +0.26 for Br) to predict activation/deactivation of the aryl ring in Suzuki-Miyaura couplings .
- Optimize Pd catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) for C–S bond formation, monitoring yields via GC-MS .
Q. What metabolic pathways are implicated in the biodegradation of this compound?
- Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
